molecular formula C12H12O4 B6300508 trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester CAS No. 53229-64-4

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

Cat. No.: B6300508
CAS No.: 53229-64-4
M. Wt: 220.22 g/mol
InChI Key: PVARIGOXRLDYSP-NXEZZACHSA-N
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Description

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester: is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.2244 g/mol This compound is characterized by the presence of a cyclopropane ring substituted with two carboxylic acid groups, one of which is esterified with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester typically involves the esterification of trans-1,2-Cyclopropanedicarboylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the synthesis of biologically active compounds and pharmaceuticals.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Mechanism of Action

The mechanism of action of trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropane ring can also interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

  • trans-1,2-Cyclopropanedicarboylic acid, diethyl ester
  • cis-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester
  • trans-1,2-Cyclopropanedicarboylic acid, mono(methyl) ester

Comparison:

Properties

IUPAC Name

(1R,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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